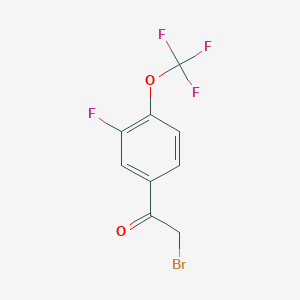

3-Fluoro-4-(trifluoromethoxy)phenacyl bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Fluoro-4-(trifluoromethoxy)phenacyl bromide (FTPB) is a brominated phenacyl compound with a trifluoromethoxy group attached to the 3-position of the phenacyl ring. It is an important reagent in organic synthesis due to its unique reactivity, which allows for the rapid and efficient synthesis of various organic molecules. FTPB is also an attractive candidate for a wide range of scientific research applications due to its potential to act as a catalyst or a ligand in various biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Fluorine Labeling of Proteins

The use of fluorinated reagents, including those similar in structure to 3-Fluoro-4-(trifluoromethoxy)phenacyl bromide, has been instrumental in the fluorine-18 labeling of proteins. This method enables the covalent attachment of fluorine-18 to proteins, facilitating their use in positron emission tomography (PET) imaging. These fluorine-labeled proteins are purified through size exclusion chromatography, offering a non-invasive way to study protein dynamics and interactions in vivo with high specificity and sensitivity (Kilbourn et al., 1987).

Development of Fluoroalkyl Heteroarenes

Research has demonstrated the effectiveness of copper-mediated perfluoroalkylation methods in attaching perfluoroalkyl groups to heteroaryl bromides. This method tolerates a wide range of functional groups and is pivotal in synthesizing fluoroalkyl heteroarenes, which are less accessible from their trifluoroacetic acid derivatives. The method's mild conditions facilitate the generation of compounds with potential applications in pharmaceuticals and agrochemicals due to their unique physicochemical properties (Mormino et al., 2014).

Fluorescence Turn-On Sensing of Fluoride Ions

Derivatives of the compound have been explored as sensors for detecting fluoride ions in water at sub-ppm concentrations. The sensitivity to fluoride ions is manifested through a fluorescence response, offering a novel approach for environmental monitoring and potentially for medical diagnostics that require the detection of fluoride ions at low concentrations (Hirai et al., 2016).

Synthesis of Antitumor and Antimicrobial Compounds

Compounds similar to 3-Fluoro-4-(trifluoromethoxy)phenacyl bromide have been used in the synthesis of new molecules with antitumor and antimicrobial activities. These syntheses involve cyclization reactions and the formation of novel structures, demonstrating the compound's versatility in medicinal chemistry for creating therapeutics with potential efficacy against cancer and microbial infections (Bhat et al., 2009; Başoğlu et al., 2012).

Catalytic Reactions and Organic Synthesis

The reagent has been applied in catalytic reactions to synthesize α-fluoroenones and α-fluoroenals, showcasing its utility in organic synthesis to introduce fluorine atoms into various molecular frameworks. These reactions are significant for the development of fluorinated compounds, which are increasingly sought after in pharmaceuticals, agrochemicals, and materials science due to their desirable properties (Song et al., 2015).

Mecanismo De Acción

Target of Action

Mode of Action

It is known to act as an affinity labeling reagent, covalently attaching itself to specific amino acid residues within a protein. This enables the identification and characterization of its interacting partners.

Action Environment

It is known that the compound should be kept away from ignition sources, including static discharges .

Propiedades

IUPAC Name |

2-bromo-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF4O2/c10-4-7(15)5-1-2-8(6(11)3-5)16-9(12,13)14/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZFAEYQJAWXNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CBr)F)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(trifluoromethoxy)phenacyl bromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-bromo-5-methoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2856130.png)

![4-Amino-3-[(2-chlorophenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2856135.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-(4-methylphenyl)sulfanylpropanamide](/img/structure/B2856137.png)

![2-Chloro-1-spiro[2.3]hexan-5-ylethanone](/img/structure/B2856140.png)

![6-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2856142.png)

![4-Bromo-2-[3-(2-thienyl)acryloyl]phenyl 4-morpholinecarboxylate](/img/structure/B2856146.png)